molecular formula C19H20N2O2S B12531200 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- CAS No. 651335-16-9

1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

Cat. No.: B12531200
CAS No.: 651335-16-9
M. Wt: 340.4 g/mol
InChI Key: CQHUHTCIPNXODD-UHFFFAOYSA-N
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Description

1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylsulfonyl group and a pyrrolidinylmethyl group attached to the indole core, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the phenylsulfonyl group and the pyrrolidinylmethyl group. Common reagents and conditions used in these reactions include:

    Indole Formation: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Phenylsulfonyl Group Introduction: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.

    Pyrrolidinylmethyl Group Addition: The pyrrolidinylmethyl group can be added via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the indole core or the attached groups are substituted with other functional groups.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can be compared with other similar compounds, such as:

    1H-Indole, 3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group, which may result in different chemical and biological properties.

    1H-Indole, 1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.

    1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: Has a different position of the pyrrolidinylmethyl group, which may influence its overall properties.

The uniqueness of 1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

651335-16-9

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(pyrrolidin-3-ylmethyl)indole

InChI

InChI=1S/C19H20N2O2S/c22-24(23,16-6-2-1-3-7-16)19-14-21(13-15-10-11-20-12-15)18-9-5-4-8-17(18)19/h1-9,14-15,20H,10-13H2

InChI Key

CQHUHTCIPNXODD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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